molecular formula C7H15ClO B14528926 1-Chloro-2-methyl-1-[(propan-2-yl)oxy]propane CAS No. 62456-40-0

1-Chloro-2-methyl-1-[(propan-2-yl)oxy]propane

Cat. No.: B14528926
CAS No.: 62456-40-0
M. Wt: 150.64 g/mol
InChI Key: JUZDXTXODVOHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-methyl-1-[(propan-2-yl)oxy]propane is an organic compound with the molecular formula C7H15ClO. It is a chlorinated ether, which means it contains both a chlorine atom and an ether functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-methyl-1-[(propan-2-yl)oxy]propane can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-propanol with thionyl chloride (SOCl2) to form 2-chloro-2-methylpropane. This intermediate is then reacted with isopropanol in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-methyl-1-[(propan-2-yl)oxy]propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-chloro-2-methyl-1-[(propan-2-yl)oxy]propane involves its interaction with nucleophiles and bases. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more electrophilic, facilitating nucleophilic substitution reactions. The ether group can also participate in various reactions, such as oxidation, due to the presence of the oxygen atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-methyl-1-[(propan-2-yl)oxy]propane is unique due to the presence of both a chlorine atom and an ether group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

CAS No.

62456-40-0

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

IUPAC Name

1-chloro-2-methyl-1-propan-2-yloxypropane

InChI

InChI=1S/C7H15ClO/c1-5(2)7(8)9-6(3)4/h5-7H,1-4H3

InChI Key

JUZDXTXODVOHCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(OC(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.